Brivanib

概要

説明

Brivanib is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a tyrosine kinase inhibitor, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR) pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Brivanib involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazinyl intermediates. The key steps include:

Formation of the Indole Intermediate: The indole moiety is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

Formation of the Pyrrolo[2,1-f][1,2,4]triazinyl Intermediate: This intermediate is prepared via a cyclization reaction involving a suitable precursor.

Coupling Reaction: The final step involves coupling the indole and pyrrolo[2,1-f][1,2,4]triazinyl intermediates using a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

化学反応の分析

Types of Reactions

Brivanib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole or pyrrolo[2,1-f][1,2,4]triazinyl moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

科学的研究の応用

Clinical Applications

Brivanib has been primarily studied in the context of HCC but has also shown potential in other malignancies. Below are key findings from notable clinical trials:

Hepatocellular Carcinoma (HCC)

- Phase II Trials : Studies have evaluated this compound as both a first-line and second-line treatment for advanced HCC. In a phase II trial, this compound was administered at 800 mg daily to patients who had failed prior antiangiogenic treatments. The results indicated:

- Phase III Trials : The BRISK-PS study compared this compound with placebo in patients previously treated with sorafenib. The outcomes showed:

Combination Therapies

This compound is being explored in combination with other treatments:

- Transarterial Chemoembolization (TACE) : A phase III trial is assessing the efficacy of this compound as an adjuvant therapy alongside TACE in HCC patients .

- Chemotherapy Regimens : Investigations into the combination of this compound with cytotoxic agents like oxaliplatin have been initiated, although some studies were prematurely closed due to recruitment challenges .

Other Tumor Types

This compound's application extends beyond HCC:

- A randomized discontinuation trial evaluated its efficacy across multiple tumor types, including soft-tissue sarcomas and non-small-cell lung cancer. The study aimed to correlate FGF2 expression levels with treatment efficacy .

Safety Profile

This compound has generally been well-tolerated, though adverse effects have been reported:

- Common side effects include fatigue, decreased appetite, nausea, diarrhea, and hypertension .

- Serious adverse events led to discontinuation in a subset of patients but were manageable overall.

Summary Table of Clinical Findings

| Study Type | Treatment Regimen | Median OS | Tumor Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase II | This compound 800 mg daily | 9.79 months | 4.3% | Fatigue, nausea, diarrhea |

| Phase III | This compound vs Placebo | 9.4 months | Not applicable | Hypertension, fatigue |

| Combination Trial | This compound + TACE | Ongoing | Not yet reported | To be determined |

作用機序

The compound exerts its effects by inhibiting the activity of tyrosine kinases, specifically VEGFR-2 and FGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and cell proliferation, leading to reduced tumor growth and metastasis . The molecular targets include the ATP-binding sites of these receptors, preventing their phosphorylation and subsequent activation .

類似化合物との比較

Similar Compounds

Brivanib: Another VEGFR-2/FGFR inhibitor with a similar structure but different substituents.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with broader activity.

Sorafenib: Inhibits multiple kinases, including VEGFR and RAF kinases.

Uniqueness

This compound is unique due to its specific inhibition of VEGFR-2 and FGFR pathways, making it a promising candidate for targeted cancer therapy .

特性

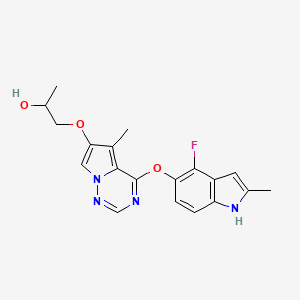

IUPAC Name |

1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUXEGQKLTGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。